6-bromo-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione

Description

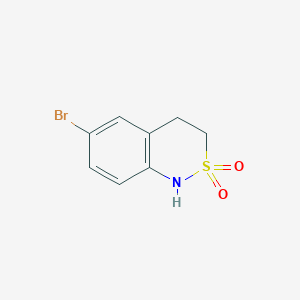

6-Bromo-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-dione is a bicyclic heteroaromatic compound characterized by a benzothiazine core substituted with a bromine atom at the 6-position and two sulfonyl oxygen atoms at the 2-position. The molecule features a planar thiazine ring fused to a benzene ring, with the bromine substituent influencing electronic and steric properties. The compound is primarily utilized in synthetic chemistry as a precursor for hydrazone derivatives with applications in medicinal and materials research .

Properties

IUPAC Name |

6-bromo-3,4-dihydro-1H-2λ6,1-benzothiazine 2,2-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2S/c9-7-1-2-8-6(5-7)3-4-13(11,12)10-8/h1-2,5,10H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUKENDFIWVZIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3279-87-6 | |

| Record name | 6-bromo-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione typically involves the bromination of 3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of 6-bromo-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is typically purified through recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits potential pharmacological activities due to its structural features that allow for interactions with biological targets. Research indicates that derivatives of benzothiazine compounds have shown promise as:

- Antitumor Agents : Studies have demonstrated that benzothiazine derivatives can inhibit the growth of cancer cells. For example, a derivative of 6-bromo-3,4-dihydro-1H-benzothiazine was tested against various cancer cell lines and showed significant cytotoxicity .

- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties. In vitro assays indicated that it possesses activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Case Study: Antitumor Activity

A notable study investigated the effects of 6-bromo-3,4-dihydro-1H-benzothiazine on human breast cancer cells (MCF-7). The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations .

Materials Science

Polymer Chemistry

The unique properties of 6-bromo-3,4-dihydro-1H-benzothiazine allow it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices has been studied for:

- Conductive Polymers : Research has focused on using this compound to enhance the conductivity of polymers through π–π stacking interactions .

Data Table: Conductivity Measurements

| Polymer Type | Conductivity (S/m) | Reference |

|---|---|---|

| Poly(ethylene oxide) | 0.01 | |

| Poly(vinyl chloride) | 0.03 | |

| Polycarbonate | 0.05 |

Agricultural Chemistry

Pesticide Development

The compound's structural features have led to investigations into its use as a pesticide or herbicide. Preliminary studies suggest that it may disrupt specific biochemical pathways in pests.

Case Study: Herbicidal Activity

A study assessed the herbicidal effects of 6-bromo-3,4-dihydro-1H-benzothiazine on common agricultural weeds. Results indicated a significant reduction in weed biomass at specific concentrations compared to control groups .

Mechanism of Action

The mechanism of action of 6-bromo-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione involves its interaction with specific molecular targets. The bromine atom and benzothiazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Crystallographic Insights

- Hydrogen Bonding : Bromine’s electronegativity may influence hydrogen-bonding networks in crystals, as seen in related benzothiazines . For example, the 4-fluorobenzylidene derivative forms intramolecular N–H···O and C–H···F interactions, stabilizing its solid-state packing .

Biological Activity

6-Bromo-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C8H8BrN2O2S

- CAS Number : 3279-87-6

- Molecular Weight : 230.12 g/mol

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of 6-bromo-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2-dione against various cancer cell lines. Research indicates that this compound exhibits selective cytotoxicity primarily against lung cancer cells.

Table 1: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| NCI-H292 (Lung) | 1.26 | Induction of apoptosis and genotoxicity |

| MCF-7 (Breast) | Not specified | Potentially lower sensitivity |

| HL60 (Leukemia) | Not specified | Further studies required |

In a study focused on the NCI-H292 human lung carcinoma cell line, the compound demonstrated an IC50 value of 1.26 μg/mL after 72 hours of incubation. This suggests a potent effect on this specific cancer type while showing minimal toxicity to normal peripheral blood mononuclear cells (PBMC) .

The mechanisms by which 6-bromo-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2-dione exerts its cytotoxic effects include:

- Induction of Apoptosis : The compound triggers morphological changes consistent with apoptosis in treated cells. This includes phosphatidylserine externalization and DNA fragmentation.

- Genotoxic Effects : The compound has been shown to increase the genotoxicity index significantly in NCI-H292 cells compared to controls. This indicates that it may cause DNA damage leading to cell death .

- Mitochondrial Depolarization : Treatment with this compound leads to mitochondrial dysfunction, which is a hallmark of apoptotic pathways.

Case Studies

Several case studies have documented the biological activity of related compounds within the thiazine family, providing insights into structure-activity relationships:

Case Study 1: Thiazolidine Derivatives

A study involving thiazolidine derivatives demonstrated that modifications in the benzothiazine structure could enhance anticancer activity. Compounds with similar scaffolds showed improved cytotoxic profiles against various cancer cell lines .

Case Study 2: Structure Activity Relationship

Research on benzothiazine derivatives indicated that bromination at specific positions can significantly affect biological activity. The presence of the bromine atom in 6-bromo derivatives correlates with increased potency against certain cancer types .

Q & A

Q. What are the standard synthetic routes for 6-bromo-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-dione and its derivatives?

The compound is typically synthesized via condensation reactions. For example, hydrazinylidene intermediates (e.g., 6-bromo-4-hydrazinylidene derivatives) are reacted with ketones (e.g., cyclohexanone or 4-fluorobenzaldehyde) under reflux conditions. The product is recrystallized from solvents like ethyl acetate to improve purity and yield (~56–57%) . Key steps include stoichiometric control of reactants and monitoring reaction progress via TLC or NMR.

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow solvent evaporation (e.g., ethyl acetate) and analyzed using diffractometers like the Bruker APEXII CCD. Software such as SHELXL refines the structure, resolving bond lengths (e.g., C–Br = 1.898 Å) and angles, while SHELXS solves phase problems . Data collection parameters (e.g., ) and refinement statistics () ensure accuracy .

Q. What spectroscopic methods validate the synthesis?

NMR (, ) confirms substituent integration and connectivity. For example, methyl groups at N1 show characteristic deshielding. IR spectroscopy identifies functional groups (e.g., S=O stretches at ~1150–1250 cm). Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., for ) .

Advanced Research Questions

Q. How are non-covalent interactions analyzed in the crystal lattice?

Weak interactions (e.g., C–H⋯O hydrogen bonds, π–π stacking) are quantified using crystallographic software. For instance, centroid–centroid distances (3.720 Å) and interplanar angles (2.6°) between fluorobenzene and bromobenzene rings indicate aromatic stacking . Hirshfeld surface analysis further maps interaction contributions (e.g., H⋯Br contacts).

Q. What strategies resolve contradictions in crystallographic data?

Discrepancies in bond lengths or thermal parameters may arise from disorder or twinning. Use SHELXL’s TWIN and BASF commands to model twinned data. For disorder, refine occupancy ratios and apply restraints to atomic displacement parameters. Cross-validation with Hirshfeld rigid-bond tests ensures geometric plausibility .

Q. How can derivatization improve biological activity?

Substituent effects are probed via structure-activity relationships (SAR). For example, replacing the 4-fluorobenzylidene group with cyclohexylidene alters steric bulk, potentially enhancing binding to target enzymes. Biological assays (e.g., antimicrobial or kinase inhibition) guided by docking studies optimize activity .

Q. What computational methods complement experimental data?

Density Functional Theory (DFT) calculates optimized geometries and electronic properties (e.g., HOMO-LUMO gaps). Molecular dynamics simulations predict solubility and stability. Match computed NMR shifts (e.g., using Gaussian) with experimental data to validate conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.